molecular formula C10H14ClNO2 B8053272 3-Amino-2-(p-tolyl)propanoic acid hydrochloride

3-Amino-2-(p-tolyl)propanoic acid hydrochloride

Cat. No.: B8053272
M. Wt: 215.67 g/mol
InChI Key: SAUXHXWQDHBPKX-UHFFFAOYSA-N
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Description

3-Amino-2-(p-tolyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃NO₂·HCl. It is a derivative of amino acids and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Amination Reaction: Starting from 2-(p-tolyl)propanoic acid, the compound can be synthesized by introducing an amino group through amination reactions.

  • Reduction Reaction: Another method involves the reduction of 3-nitro-2-(p-tolyl)propanoic acid to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(p-tolyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form corresponding amides or nitriles.

  • Reduction: The compound can be reduced to form simpler derivatives.

  • Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Amides, nitriles.

  • Reduction: Simpler amino acids or alcohols.

  • Substitution: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

3-Amino-2-(p-tolyl)propanoic acid hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand amino acid metabolism and protein synthesis.

  • Medicine: It has potential therapeutic applications, including its use as a precursor in drug synthesis.

  • Industry: It is employed in the production of various chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.

  • Pathways Involved: It may influence pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

3-Amino-2-(p-tolyl)propanoic acid hydrochloride is similar to other amino acid derivatives, but it has unique properties that distinguish it from others. Some similar compounds include:

  • 2-Amino-3-(p-tolyl)propanoic acid

  • 3-Amino-2-(p-tolyl)pyridine

  • 2-(p-Tolyl)propanoic acid

These compounds share structural similarities but differ in their functional groups and applications.

Properties

IUPAC Name

3-amino-2-(4-methylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUXHXWQDHBPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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